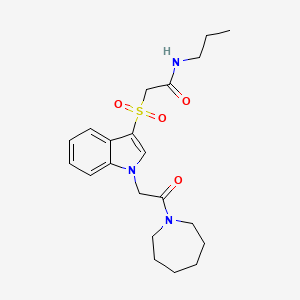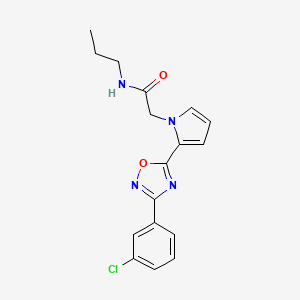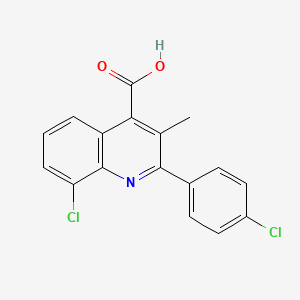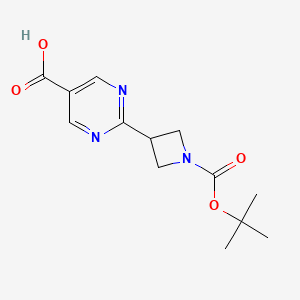![molecular formula C16H21NO2 B2818633 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one CAS No. 1368039-95-5](/img/structure/B2818633.png)
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is a chemical compound with the CAS Number: 1368039-95-5 . It has a molecular weight of 259.35 . The IUPAC name for this compound is 2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one .
Molecular Structure Analysis
The InChI code for 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is 1S/C16H21NO2/c18-15-6-9-17 (12-14-4-2-1-3-5-14)13-16 (15)7-10-19-11-8-16/h1-5H,6-13H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one is a powder that is stored at room temperature .Scientific Research Applications
1. Pharmacokinetics and Tolerability
Research focused on the pharmacokinetics and tolerance of compounds similar in structure or function to 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one, such as DU-6859a, illustrates the importance of understanding drug absorption, distribution, metabolism, and excretion (ADME) properties. These studies, which often involve healthy volunteers, aim to establish safe dosage ranges and understand how the drug behaves in the human body. For instance, DU-6859a exhibited rapid absorption and was well-tolerated at various doses, providing key insights into its potential therapeutic use and the importance of pharmacokinetic studies in drug development (Nakashima et al., 1995).
2. Molecular Modulation and Biochemical Interaction
Compounds like O6-benzylguanine highlight the intricate interplay between chemical agents and molecular targets within the body. Studies have shown how these compounds can modulate biochemical pathways, such as DNA repair processes, which are crucial in the context of cancer treatment. By depleting specific proteins or altering enzymatic activity, these compounds contribute to the broader understanding of targeted therapies and their potential in treating diseases with a molecular basis (Spiro et al., 1999).
3. Therapeutic Effects and Mechanisms of Action
Studies on compounds with therapeutic potentials similar to 2-Benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one often focus on their effects and mechanisms of action within the body. For example, research on aziridinylbenzoquinone in treating high-grade gliomas provides insights into the therapeutic effects of such compounds, their potential for treating specific types of cancer, and the importance of understanding their mechanisms of action for effective clinical application (Curt et al., 1983).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315, H319, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye irritation”, and “May cause respiratory irritation” respectively .
properties
IUPAC Name |
2-benzyl-9-oxa-2-azaspiro[5.5]undecan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c18-15-6-9-17(12-14-4-2-1-3-5-14)13-16(15)7-10-19-11-8-16/h1-5H,6-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKZIOVPNGHCPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2(C1=O)CCOCC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R,4R)-4-Methoxy-1-(6-methylpyrimidin-4-yl)pyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2818551.png)





![N-[3-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-4H-chromen-2-yl]butanamide](/img/structure/B2818563.png)


![5,6,7-trimethyl-2-[3-(1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2818568.png)
![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)
![N-(1-cyanobutyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2818570.png)
![4-[4-(5-Chloropyrimidin-2-yl)oxypiperidine-1-carbonyl]-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2818573.png)